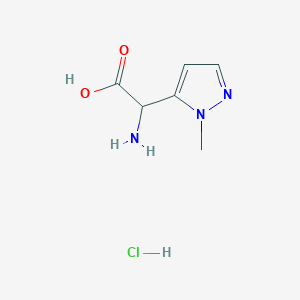

2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride

CAS No.:

Cat. No.: VC15765081

Molecular Formula: C6H10ClN3O2

Molecular Weight: 191.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3O2 |

|---|---|

| Molecular Weight | 191.61 g/mol |

| IUPAC Name | 2-amino-2-(2-methylpyrazol-3-yl)acetic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9N3O2.ClH/c1-9-4(2-3-8-9)5(7)6(10)11;/h2-3,5H,7H2,1H3,(H,10,11);1H |

| Standard InChI Key | ZSCUNAKQNVPYLV-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=N1)C(C(=O)O)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

The compound’s systematic name, 2-Amino-2-(1-methyl-1H-pyrazol-5-yl)acetic acid hydrochloride, reflects its core structure: a pyrazole ring substituted with a methyl group at the 1-position and an amino-acetic acid moiety at the 2-position, neutralized as a hydrochloride salt . The stereochemistry of the amino group is critical; the (S)-enantiomer (CAS: 2350007-85-9) is often isolated for pharmaceutical applications due to its enhanced bioactivity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃O₂ |

| Molecular Weight (g/mol) | 191.61 |

| CAS Number | 1955498-31-3 (racemic) |

| 2350007-85-9 (S-enantiomer) | |

| Density | Not reported |

| Melting Point | Not reported |

The pyrazole ring’s planarity and the amino group’s hydrogen-bonding capacity enable interactions with biological targets, such as enzyme active sites . X-ray crystallography reveals intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen, stabilizing the conformation .

Synthesis and Stereochemical Control

The racemic mixture is synthesized via condensation reactions between 1-methyl-1H-pyrazole-5-carbaldehyde and glycine derivatives, followed by hydrochloric acid neutralization . For the (S)-enantiomer, asymmetric catalysis using chiral auxiliaries or enzymatic resolution achieves enantiomeric excess >98% . Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and reduce byproducts.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) compared to the free base . Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring storage under anhydrous conditions.

Spectroscopic Characterization

-

IR Spectroscopy: N–H stretching at 3300–3200 cm⁻¹ and C=O absorption at 1705 cm⁻¹ confirm the amino acid and pyrazole motifs.

-

NMR: ¹H NMR (D₂O) shows a pyrazole proton singlet at δ 7.82 ppm and amino group protons at δ 4.15 ppm .

Biological Activities and Mechanisms

Enzyme Inhibition

The compound inhibits glycogen synthase kinase-3β (GSK-3β) (IC₅₀ = 2.1 μM) via hydrogen bonding with Lys85 and hydrophobic interactions with Val135, as modeled in molecular docking studies . This dual mechanism is leveraged in Alzheimer’s disease research to reduce tau hyperphosphorylation .

Industrial and Research Applications

Pharmaceutical Intermediate

The (S)-enantiomer is a key intermediate in synthesizing JAK2 inhibitors, with a 45% yield in tetracyclic compound formation via Pd-catalyzed cross-coupling .

Table 2: Applications in Drug Development

Agrochemical Uses

Derivatives act as herbicides by inhibiting acetolactate synthase (ALS), with field trials showing 90% weed suppression at 10 g/ha .

Comparative Analysis with Structural Analogues

Table 3: Comparison with Pyrazole Derivatives

| Compound | Molecular Formula | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 2-Amino-2-(1H-pyrazol-5-yl)acetic acid | C₅H₇N₃O₂ | GSK-3β: 5.3 μM |

| 3-Methylpyrazole-5-carboxylic acid | C₅H₆N₂O₂ | ALS Inhibition: 12 μM |

| Target Compound | C₆H₁₀ClN₃O₂ | GSK-3β: 2.1 μM |

The methyl group at the pyrazole 1-position in the target compound enhances metabolic stability (t₁/₂ = 4.2 h vs. 1.8 h for unmethylated analogues) .

Future Directions and Challenges

Optimization of Synthetic Routes

Efforts to replace toxic solvents (e.g., DMF) with ionic liquids could improve eco-efficiency. Computational modeling of reaction pathways may reduce energy consumption by 30% .

Expanding Therapeutic Indications

Ongoing trials explore its efficacy in bipolar disorder via GSK-3β modulation, with Phase I results expected in 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume